molecular formula C6H10O5 B564190 (5R)-2,5-dihydroxy-6-(hydroxymethyl)oxan-3-one CAS No. 4134-97-8

(5R)-2,5-dihydroxy-6-(hydroxymethyl)oxan-3-one

Cat. No.: B564190
CAS No.: 4134-97-8
M. Wt: 162.1
InChI Key: ZGCHLOWZNKRZSN-PHDIDXHHSA-N
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Description

(5R)-2,5-dihydroxy-6-(hydroxymethyl)oxan-3-one is a unique compound with significant potential in various scientific fields. This compound is a derivative of hexopyranose, a six-membered ring structure commonly found in carbohydrates. The absence of a hydroxyl group at the third carbon position and the presence of a ketone group at the second carbon position make this compound distinct from other hexopyranose derivatives.

Scientific Research Applications

(5R)-2,5-dihydroxy-6-(hydroxymethyl)oxan-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycosides.

    Biology: Studied for its role in metabolic pathways and as a potential inhibitor of glycosidase enzymes.

    Medicine: Investigated for its potential as an antiviral and anticancer agent due to its unique structural properties.

    Industry: Utilized in the production of biodegradable polymers and as a precursor for various fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-2,5-dihydroxy-6-(hydroxymethyl)oxan-3-one typically involves the selective oxidation of L-glycero-hexopyranose. This process can be achieved using various oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane under controlled conditions. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent over-oxidation and ensure high yield.

Industrial Production Methods

Industrial production of this compound involves large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring consistent product quality and high efficiency. The use of environmentally friendly oxidizing agents and solvents is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(5R)-2,5-dihydroxy-6-(hydroxymethyl)oxan-3-one undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the ketone group to a carboxylic acid.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the ketone carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as hydrazine (NH2NH2) and hydroxylamine (NH2OH) can be used for substitution reactions.

Major Products

    Oxidation: 3-Deoxy-L-glycero-hexopyranos-2-ulonic acid.

    Reduction: 3-Deoxy-L-glycero-hexopyranos-2-ol.

    Substitution: Hydrazone and oxime derivatives.

Mechanism of Action

The mechanism of action of (5R)-2,5-dihydroxy-6-(hydroxymethyl)oxan-3-one involves its interaction with specific molecular targets. In biological systems, it can inhibit glycosidase enzymes by binding to their active sites, preventing the hydrolysis of glycosidic bonds. This inhibition can disrupt metabolic pathways, leading to potential therapeutic effects in antiviral and anticancer treatments.

Comparison with Similar Compounds

Similar Compounds

    3-Deoxy-D-glycero-hexopyranos-2-ulose: Similar structure but different stereochemistry.

    2-Deoxy-L-glycero-hexopyranose: Lacks the ketone group at the second carbon position.

    L-glycero-hexopyranose: Contains hydroxyl groups at all carbon positions.

Uniqueness

(5R)-2,5-dihydroxy-6-(hydroxymethyl)oxan-3-one is unique due to the absence of a hydroxyl group at the third carbon and the presence of a ketone group at the second carbon. This structural difference imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(5R)-2,5-dihydroxy-6-(hydroxymethyl)oxan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c7-2-5-3(8)1-4(9)6(10)11-5/h3,5-8,10H,1-2H2/t3-,5?,6?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPMJDGOAZMIID-GBLJGUNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC(C1=O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C(OC(C1=O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675666
Record name (5xi)-3-Deoxy-L-glycero-hexopyranos-2-ulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4134-97-8
Record name (5xi)-3-Deoxy-L-glycero-hexopyranos-2-ulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5R)-2,5-dihydroxy-6-(hydroxymethyl)oxan-3-one
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Reactant of Route 6
(5R)-2,5-dihydroxy-6-(hydroxymethyl)oxan-3-one

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